Quantitative Differential Thermal Stability: LMG vs. MG in Cooking Conditions
In a direct comparative study simulating cooking, leucomalachite green (LMG) demonstrated significantly higher thermal stability than malachite green (MG). While MG concentration in fish muscle was reduced by 54% after 15 minutes of boiling or baking, LMG concentration remained stable under the same conditions [1]. This differential stability is critical for accurate risk assessment, as MG degrades while LMG persists.
| Evidence Dimension | Thermal stability of residue in incurred fish muscle |
|---|---|
| Target Compound Data | LMG: Stable (no reduction observed) after 15 min of boiling or baking. |
| Comparator Or Baseline | Malachite Green (MG): 54% reduction in concentration after 15 min of boiling or baking. |
| Quantified Difference | LMG exhibits approximately a 54% higher persistence than MG under these cooking conditions. |
| Conditions | Incurred carp muscle, boiling or baking for 15 minutes. Analysis by LC-VIS/FLD. |
Why This Matters
This evidence directly informs procurement: using LMG as a target analyte is essential for detecting violative residues after common food processing steps that would otherwise degrade the parent MG, making LMG the required reference standard for regulatory compliance monitoring.
- [1] Mitrowska, K., Posyniak, A., & Zmudzki, J. (2007). The effects of cooking on residues of malachite green and leucomalachite green in carp muscles. Analytica Chimica Acta, 586(1-2), 420–425. View Source
